molecular formula C21H22N4O3S3 B4725852 N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide

Cat. No. B4725852
M. Wt: 474.6 g/mol
InChI Key: UDVRBOXGDHJKRB-UHFFFAOYSA-N
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Description

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide, also known as BPTB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPTB belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide is not fully understood, but it is believed to act through the inhibition of various molecular targets, including enzymes and receptors. This compound has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is overexpressed in various cancer cells and plays a crucial role in tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, thereby reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide is its potent anticancer activity against various cancer cell lines. This compound has also been shown to possess anti-inflammatory and neuroprotective activity, making it a potential therapeutic agent for various diseases. However, the limitations of this compound include its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide. One of the potential directions is the development of this compound analogs with improved pharmacological properties, including solubility and bioavailability. Another direction is the investigation of the molecular targets and signaling pathways regulated by this compound, which could provide insights into its mechanism of action. Additionally, the evaluation of the in vivo efficacy and toxicity of this compound in animal models could provide valuable information for its potential clinical applications.

Scientific Research Applications

N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S3/c26-19(22-20-23-24-21(30-20)29-15-16-8-3-1-4-9-16)17-10-7-11-18(14-17)31(27,28)25-12-5-2-6-13-25/h1,3-4,7-11,14H,2,5-6,12-13,15H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVRBOXGDHJKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide
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N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide
Reactant of Route 3
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N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(1-piperidinylsulfonyl)benzamide

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